molecular formula C9H9ClN4O2 B1388121 4-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid CAS No. 1146291-11-3

4-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid

Cat. No.: B1388121
CAS No.: 1146291-11-3
M. Wt: 240.64 g/mol
InChI Key: XARCPAXVULGGQA-UHFFFAOYSA-N
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Description

4-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid (SY095726) is a triazolopyridazine derivative featuring a chloro substituent at the 6-position and a butanoic acid chain at the 3-position of the heterocyclic core. The butanoic acid moiety may enhance solubility compared to shorter-chain derivatives, though direct biological data for this compound are currently lacking.

Properties

IUPAC Name

4-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4O2/c10-6-4-5-8-12-11-7(14(8)13-6)2-1-3-9(15)16/h4-5H,1-3H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XARCPAXVULGGQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NN=C2CCCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801191826
Record name 1,2,4-Triazolo[4,3-b]pyridazine-3-butanoic acid, 6-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801191826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146291-11-3
Record name 1,2,4-Triazolo[4,3-b]pyridazine-3-butanoic acid, 6-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1146291-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Triazolo[4,3-b]pyridazine-3-butanoic acid, 6-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801191826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-{6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}butanoic acid
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Chemical Reactions Analysis

Types of Reactions

4-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid can be contextualized against the following analogs:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/R-Groups Molecular Weight Key Properties/Biological Activity References
4-(6-Chloro[...]butanoic acid Butanoic acid chain Not reported Hypothesized improved solubility
3-(6-Chloro[...]propanoic acid Propanoic acid chain 226.62 Higher lipophilicity (logP ~2.1*)
4-(6-Phenyl[...]benzoic acid (Compound 25) Phenyl, benzoic acid Not reported Calcium/calmodulin inhibition (IC₅₀: <1 μM)
N-[2-(1H-indol-3-yl)ethyl)-... (Compound 6) Trifluoromethyl, indole Not reported BRD4 bromodomain inhibition (Kd: 0.3 μM)
6-Chloro-3-(oxetan-3-yl)-... Oxetane ring Not reported Enhanced metabolic stability (inferred)

*Estimated based on propanoic acid’s shorter carbon chain vs. butanoic acid.

Structural Modifications and Implications

In contrast, benzoic acid derivatives (e.g., Compound 25) exhibit rigid aromatic systems, favoring π-π stacking interactions in enzyme binding pockets .

Substituent Effects on Activity :

  • Chloro groups at the 6-position (common across all analogs) enhance electrophilicity and binding to hydrophobic pockets, as seen in BRD4 inhibitors (Compound 6) .
  • Oxetane rings (Compound 13) improve metabolic stability by resisting oxidative degradation, a feature absent in carboxylic acid derivatives .

Biological Activity: Propanoic acid derivatives (e.g., ethyl N-benzoyl-glycinates) demonstrate moderate cytotoxicity against HepA cell lines (IC₅₀: ~10 μg/mL), suggesting carboxylic acid groups may mediate cellular uptake . The phenyl-substituted analog (Compound 25) shows potent calcium/calmodulin inhibition, highlighting the role of aromatic substituents in target engagement .

Physicochemical Properties

  • Lipophilicity: Chloro-substituted triazolopyridazines generally exhibit logP values between 1.8–2.4. The butanoic acid derivative’s longer chain may lower logP by ~0.3 units compared to the propanoic acid analog .
  • Synthetic Accessibility: Butanoic acid derivatives are synthesized via nucleophilic substitution or coupling reactions, similar to Compound 25’s preparation from 6-chloro intermediates .

Biological Activity

4-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid is a compound that has garnered attention in various fields, particularly in pharmaceuticals and agricultural chemistry. This article explores the biological activity of this compound, detailing its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a triazole moiety fused to a pyridazine ring, which is known for its diverse biological activities. The molecular formula is C5H3ClN4C_5H_3ClN_4 with a molecular weight of approximately 154.56 g/mol. The presence of the chloro group enhances its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to 4-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid have been tested against various bacterial strains. In a study focusing on 1,2,4-triazole derivatives, several compounds demonstrated Minimum Inhibitory Concentrations (MIC) ranging from 0.125 μg/mL to 8 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Compound TypeMIC (μg/mL)Tested Strains
Triazole Derivative0.125 - 8S. aureus, E. coli, Pseudomonas aeruginosa
Triazolo-Thiadiazole100K. pneumoniae, Shigella flexneri

Anti-inflammatory Properties

The anti-inflammatory potential of triazole derivatives has also been documented. Studies have shown that certain compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests that 4-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid may have therapeutic applications in treating inflammatory diseases .

Neuroprotective Effects

Triazole derivatives have been investigated for their neuroprotective effects. Some studies indicate that these compounds can act as GABA-A receptor antagonists and may provide benefits in neurological disorders by modulating neurotransmitter systems . This opens avenues for potential use in conditions such as epilepsy and anxiety disorders.

Case Studies and Research Findings

  • Antimicrobial Screening : A study evaluated the antibacterial activity of various triazole derivatives against drug-resistant strains. Compounds were synthesized and tested for their efficacy against multiple pathogens, revealing promising results for some derivatives with structural similarities to 4-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid .
  • Inflammation Models : In vitro assays demonstrated that certain triazole compounds could significantly reduce the production of TNF-alpha and IL-6 in macrophage cell lines when stimulated with lipopolysaccharides (LPS), indicating their potential as anti-inflammatory agents .
  • Neuropharmacological Studies : Research on the neuropharmacological effects of triazoles has shown that they may enhance cognitive function in animal models through their action on neurotransmitter systems . These findings support further exploration into their use as neuroprotective agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid
Reactant of Route 2
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4-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid

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